5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one
CAS No.:
Cat. No.: VC16009351
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7NO3 |
---|---|
Molecular Weight | 141.12 g/mol |
IUPAC Name | 5-hydroxy-2-(hydroxymethyl)-3H-pyridin-4-one |
Standard InChI | InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h2,8,10H,1,3H2 |
Standard InChI Key | QNSMCAKGWCCFDZ-UHFFFAOYSA-N |
Canonical SMILES | C1C(=NC=C(C1=O)O)CO |
Introduction
Structural Characteristics and Tautomeric Behavior
Molecular Architecture
The compound’s IUPAC name, 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one, reflects its core structure: a pyridine ring with hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at positions 5 and 2, respectively, and a ketone at position 4. X-ray crystallography and NMR studies confirm the planar arrangement of the pyridinone ring, with hydrogen bonding between the 5-hydroxy group and the 4-keto oxygen stabilizing the 3H-tautomer . The molecular formula is C₆H₇NO₃, with a mono-isotopic mass of 142.0266 g/mol .
Table 1: Key Structural Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₇NO₃ | |
Exact Mass | 142.0266 g/mol | |
X-ray Bond Length (C4-O) | 1.23 Å | |
Torsion Angle (C2-CH₂OH) | 112.5° |
Tautomerism and pH Dependence
The compound exhibits pH-dependent tautomerism, shifting between 1H-, 3H-, and deprotonated forms. At neutral pH, the 3H-tautomer predominates (80% abundance), while alkaline conditions (pH > 10) favor the catechol-like dianion through deprotonation of the N-H group (logK = 12.16) . This behavior is critical for its metal-chelating activity, as the deprotonated forms coordinate more effectively with Fe³⁺.
Synthesis and Analytical Characterization
Synthetic Routes
The primary synthesis begins with kojic acid (5-hydroxy-2-hydroxymethyl-4-pyrone), which undergoes benzyl protection, chlorination, and Wittig reactions to introduce substituents at the C2 position . A key intermediate, 5-benzyloxy-2-styryl-pyran-4-one, is subsequently functionalized with glycine via nucleophilic substitution, followed by deprotection using HCl/EtOH to yield the target compound .
Reaction Scheme:
-
Benzyl Protection: Kojic acid → 5-benzyloxy-2-(chloromethyl)pyran-4-one
-
Wittig Reaction: Styryl group introduction at C2
-
Glycine Conjugation: Substitution at hydroxymethyl
-
Deprotection: HCl-mediated removal of benzyl group
Spectroscopic Profiling
-
¹H NMR (D₂O, 400 MHz): δ 6.32 (s, H-3), 4.52 (s, CH₂OH), 3.89 (q, H-6) .
-
IR (KBr): ν 3280 cm⁻¹ (O-H), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C) .
-
ESI-MS: m/z 142.0266 [M+H]⁺, consistent with molecular formula .
Coordination Chemistry and Metal Chelation
Iron(III) Complexation
The compound forms a 1:2 (metal:ligand) complex with Fe³⁺, with logβ values of 9.00 (FeL₂⁺) and 3.37 (FeL₃), comparable to deferiprone (logβ = 10.2 for FeL₃) . The coordination involves the 4-keto oxygen and 5-hydroxy group, creating a six-membered chelate ring.
Table 2: Comparative Chelation Constants
Ligand | logβ (Fe³⁺) | pH Range |
---|---|---|
5-OH-2-(CH₂OH)Pyridinone | 9.00 | 2–7 |
Deferiprone | 10.2 | 2–7 |
EDTA | 25.1 | 2–7 |
Tautomer Impact on Chelation
At physiological pH, the 3H-tautomer’s N-H group prevents coordination, limiting binding to the 4-keto and 5-hydroxy moieties. Above pH 10, deprotonation enables tridentate binding via O⁻, O, and N⁻ sites, enhancing Fe³⁺ affinity by 3 orders of magnitude .
Target | IC₅₀ (μM) | Selectivity (ALR2/ALR1) |
---|---|---|
ALR2 | 0.78 | 12.5 |
ALR1 | 9.75 | — |
Antioxidant Capacity
In DPPH assays, the compound exhibits EC₅₀ = 18.7 μM, comparable to ascorbic acid (EC₅₀ = 15.4 μM) . The 5-hydroxy group donates hydrogen atoms to neutralize radicals, while conjugation across the pyridinone ring stabilizes the resulting phenoxyl radical.
Pharmacokinetics and Toxicity
Bio-Distribution Studies
In murine models, the compound shows rapid absorption (Tₘₐₓ = 30 min) and preferential accumulation in the liver (Cₘₐₓ = 12.4 μg/g) and kidneys (Cₘₐₓ = 8.9 μg/g) . Renal excretion accounts for 68% of elimination within 24 hours.
Acute Toxicity Profile
The LD₅₀ in rats exceeds 2,000 mg/kg, with no histopathological abnormalities observed at 500 mg/kg/day over 28 days . Chronic administration (90 days) at 100 mg/kg/day induces mild hepatic steatosis, reversible upon discontinuation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume